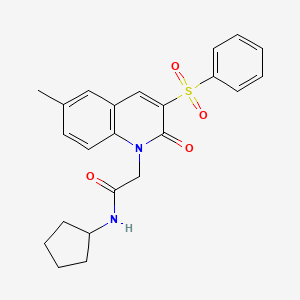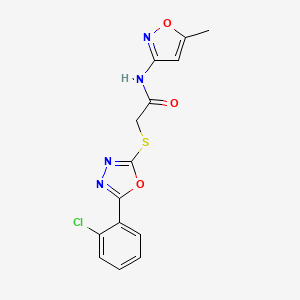
2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a 5-membered heterocyclic moiety, an oxadiazole ring, a thioether group, and an isoxazole ring.Chemical Reactions Analysis
The synthesis of similar compounds involves reactions such as esterification, hydrazination, salt formation, and cyclization . The reaction of the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Wissenschaftliche Forschungsanwendungen
Thiophene Analogs of Carcinogens
Research into thiophene analogs, such as 1,3,4-oxadiazole derivatives, has explored their potential carcinogenicity. For example, studies on thiophene analogs of benzidine and 4-aminobiphenyl have shown these compounds exhibit behaviors consistent with potential carcinogenicity in vitro, though their in vivo tumorigenic capability remains uncertain. This suggests the complex relationship between chemical structure and biological activity, highlighting the need for careful evaluation of similar compounds (Ashby et al., 1978).
Synthesis and Antithrombotic Applications
The synthesis of compounds like (S)-clopidogrel, which shares structural features such as aromatic rings and heteroatoms similar to the query compound, demonstrates the importance of such chemical frameworks in developing antithrombotic drugs. The detailed review of synthetic methodologies for (S)-clopidogrel underlines the critical role of efficient synthesis in pharmaceutical development, potentially applicable to the synthesis of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (Saeed et al., 2017).
Antitubercular Activity
The investigation of 1,3,4-oxadiazole derivatives for antitubercular activity showcases the potential therapeutic applications of such compounds. Derivatives evaluated against various strains of Mycobacterium tuberculosis have demonstrated significant activity, underscoring the potential of 1,3,4-oxadiazole derivatives in addressing infectious diseases (Asif, 2014).
Therapeutic Potency Across Medicinal Chemistry
1,3,4-Oxadiazole derivatives are highlighted for their wide range of bioactivities, including anticancer, antibacterial, and antifungal properties. This indicates the versatility and significance of the 1,3,4-oxadiazole ring in the development of new therapeutic agents, suggesting potential research directions for compounds like this compound in various disease models (Verma et al., 2019).
Biological Effects of Related Compounds
Studies on acetamide and formamide derivatives provide insights into the biological effects of structurally related compounds. Understanding the toxicological profile and biological responses of these compounds can inform safety evaluations and potential therapeutic uses of related chemical structures (Kennedy, 2001).
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTYPDMHTJVKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


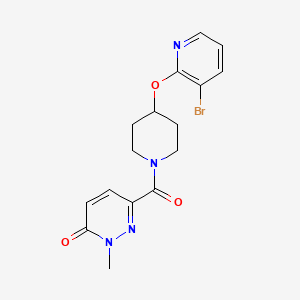
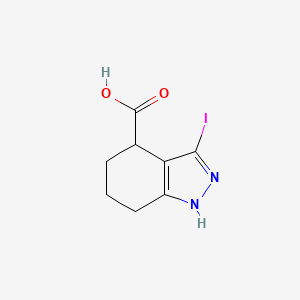
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
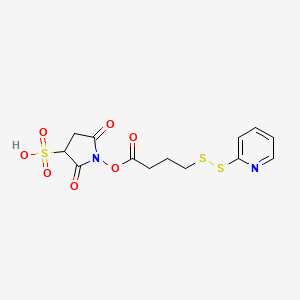

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)
![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
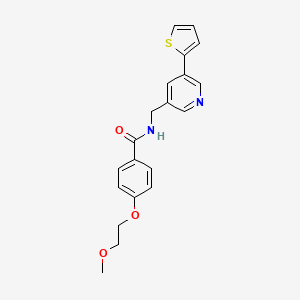
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)
![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)
